molecular formula C6H10N2O2 B050844 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine CAS No. 117305-84-7

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

Cat. No. B050844
CAS RN: 117305-84-7
M. Wt: 142.16 g/mol
InChI Key: WQXNXVUDBPYKBA-UHFFFAOYSA-N
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Description

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine is a molecular entity focused on ‘small’ chemical compounds . It has been identified in the pool of Streptomyces parvulus . It is recognized as a ubiquitous bacterial osmoprotectant .


Synthesis Analysis

The synthesis of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine involves feeding Streptomyces parvulus with "N- and "C-labeled L-glutamate . Two different glutamate pools are responsible for their biosynthesis, THP(A) carbon skeleton derives from the extracellular -['~C]glutamate, whereas THP(B) stems from D-fructose via the intracellular glutamate .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine was elucidated using high-resolution 13C and "N NMR . The splitting patterns and coupling constants of adjacent nitrogen-carbon molecular fragments enabled the unraveling of their molecular structure .


Chemical Reactions Analysis

During cell growth, THP(A) is synthesized and becomes the major constituent of the intracellular pool. It is consumed after THP(B) is accumulated intracellularly . The onset of THP(A) and -(B) synthesis seems correlated to the time of actinomycin D synthesis .


Physical And Chemical Properties Analysis

The molecular formula of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine is C6H10N2O2 . Its average mass is 142.158 and its mono-isotopic mass is 142.07423 .

Scientific Research Applications

  • Osmotic and Heat Stress Response in Bacteria :

    • Tetrahydropyrimidine derivatives, including 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine, were found to accumulate in Streptomyces strains under osmotic and heat stress. These compounds helped reverse the inhibition of Escherichia coli growth caused by these stresses, suggesting their role in cellular protection against environmental stressors (Malin & Lapidot, 1996).
  • Conformational Studies in Solution and Crystals :

    • Studies involving NMR and X-ray crystallography showed that 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine forms zwitterionic molecules with a half-chair conformation. These studies help understand the molecule's structural properties, which are crucial for its biological function (Inbar, Frolow, & Lapidot, 1993).
  • Effect on Protein-Nucleic Acids Interaction :

    • This compound, also referred to as THP(B), along with its derivative THP(A), affects the interaction between proteins and DNA. For instance, THP(A) significantly inhibited the cleavage of DNA by certain restriction endonucleases, revealing potential applications in genetic research and biotechnology (Malin, Iakobashvili, & Lapidot, 1999).
  • Synthesis of Unusual Tetrahydropyrimidine Amino Acids :

    • Synthesis of derivatives of 2-(1-an-aminoalkyl)-4-carboxy-3,4,5,6-tetrahydropyrimidines, which are isolated from bacterial siderophores, shows the compound's relevance in the synthesis of bioactive molecules (Jones & Crockett, 1993).
  • Biosynthesis in Streptomyces parvulus :

    • The compound and its derivatives are also linked to the biosynthesis of actinomycin D in Streptomyces parvulus. They might function as nitrogen storage or have other cellular functions (Inbar & Lapidot, 1988).

Mechanism of Action

The high cellular concentrations of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine during actinomycin D synthesis suggest that they may function as nitrogen storage . Other possible functions of THP molecules within the cell are discussed .

properties

IUPAC Name

2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXNXVUDBPYKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

CAS RN

117305-84-7, 96702-03-3
Record name 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117305847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ectoine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the biological function of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine (ectoine) in bacteria?

A1: Ectoine acts as a potent osmoprotectant in various bacteria, helping them survive under high osmotic stress conditions like high salinity. [, ] This organic compound accumulates intracellularly and stabilizes proteins and cell structures against denaturation caused by high salt concentrations. []

Q2: How does the structure of ectoine contribute to its osmoprotective properties?

A2: Ectoine exists as a zwitterion in solution, with a negatively charged carboxyl group and a positively charged tetrahydropyrimidine ring. [] This zwitterionic nature allows ectoine to interact favorably with water molecules and influence the hydration shell around biomolecules, thus protecting them from osmotic stress. [, ]

Q3: How does ectoine affect the activity of enzymes involved in DNA metabolism?

A3: Research suggests that ectoine can inhibit certain type II restriction endonucleases, particularly EcoRI, by interfering with their DNA binding activity. [] This inhibition appears to be concentration-dependent and more pronounced with 2-Methyl-4-carboxy,5-hydroxy-3,4,5,6-tetrahydropyrimidine (hydroxyectoine), a hydroxylated derivative of ectoine. [] Interestingly, ectoine does not significantly impact the activity of DNase I, RNase A, or Taq DNA polymerase, suggesting a degree of selectivity in its interactions with DNA-binding proteins. []

Q4: Beyond osmoprotection, what other protective effects does ectoine exhibit?

A4: Studies indicate that both ectoine and hydroxyectoine can protect DNA from damage induced by DNA-binding drugs, chemical carcinogens, and radiation. [] This protective effect likely stems from ectoine's ability to stabilize DNA structure and potentially interfere with the binding of damaging agents.

Q5: How does the uptake of ectoine compare to its synthesis in halotolerant bacteria?

A5: Halotolerant Brevibacterium sp. JCM 6894 shows a preference for ectoine uptake over de novo synthesis when subjected to osmotic upshifts. [] This uptake directly correlates with improved growth rates, suggesting the importance of efficient ectoine transport mechanisms for rapid adaptation to high salinity environments. []

Q6: Are there any known analytical methods to study ectoine?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is a powerful tool for studying ectoine accumulation and metabolism in bacterial cells. [] This technique allows researchers to track the intracellular levels of ectoine and other metabolites in response to osmotic and temperature stresses. []

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